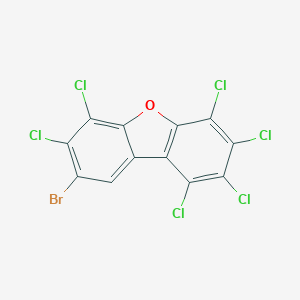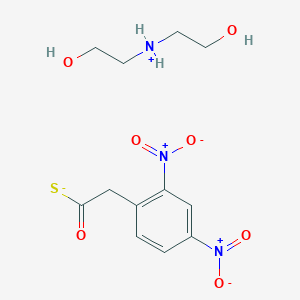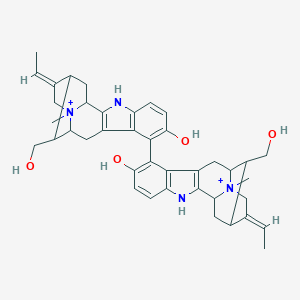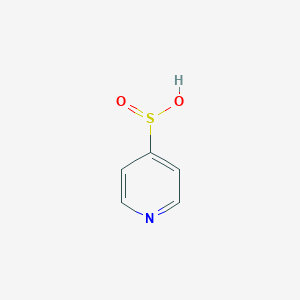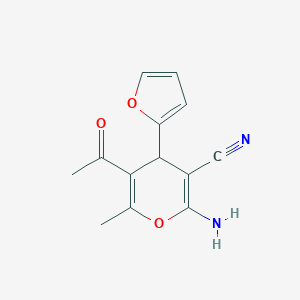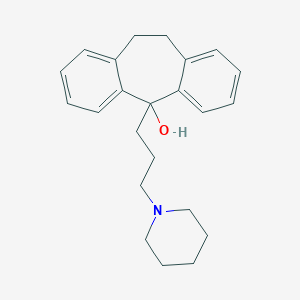
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)-: is a complex organic compound with the molecular formula C15H14O. It is also known by other names such as Dibenzosuberol and 5-Hydroxydibenzo[a,d]cyclohepta[1,4]diene . This compound is characterized by its unique structure, which includes a dibenzo[a,d]cycloheptene core with a hydroxyl group and a piperidinopropyl side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- can be achieved through various synthetic routes. One common method involves the reaction of ortho-aryl alkynyl benzyl alcohols with arenes via a Tf2O-mediated formal [5 + 2] annulation reaction . This method highlights the high efficiency, regioselectivity, and step-economy of the protocol.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves the use of Friedel-Crafts-type alkylation followed by intramolecular cyclization reactions to achieve the desired structure .
Chemical Reactions Analysis
Types of Reactions
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield ketones, while reduction can produce different alcohol derivatives .
Scientific Research Applications
5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- involves its interaction with specific molecular targets and pathways. The hydroxyl group and the piperidinopropyl side chain play crucial roles in its binding to target molecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- Dibenzosuberenol
- 5-Hydroxy-5H-dibenzo[a,d]cycloheptene
- 5H-Dibenzo[a,d]-1-cyclohepten-5-ol
Uniqueness
What sets 5H-DIBENZO(a,d)CYCLOHEPTEN-5-OL, 10,11-DIHYDRO-5-(3-PIPERIDINOPROPYL)- apart from similar compounds is its unique combination of a dibenzo[a,d]cycloheptene core with a hydroxyl group and a piperidinopropyl side chain. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
19661-02-0 |
|---|---|
Molecular Formula |
C23H29NO |
Molecular Weight |
335.5 g/mol |
IUPAC Name |
2-(3-piperidin-1-ylpropyl)tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaen-2-ol |
InChI |
InChI=1S/C23H29NO/c25-23(15-8-18-24-16-6-1-7-17-24)21-11-4-2-9-19(21)13-14-20-10-3-5-12-22(20)23/h2-5,9-12,25H,1,6-8,13-18H2 |
InChI Key |
BTIQMEMVSDDJFY-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
Canonical SMILES |
C1CCN(CC1)CCCC2(C3=CC=CC=C3CCC4=CC=CC=C42)O |
| 19661-02-0 | |
Synonyms |
10,11-Dihydro-5-(3-piperidinopropyl)-5H-dibenzo[a,d]cyclohepten-5-ol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



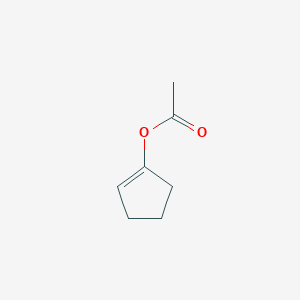
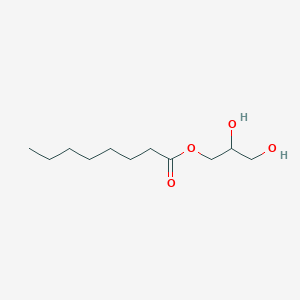
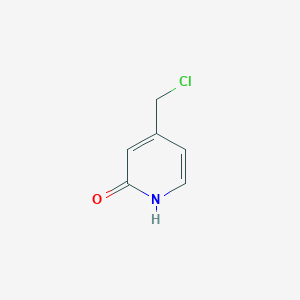
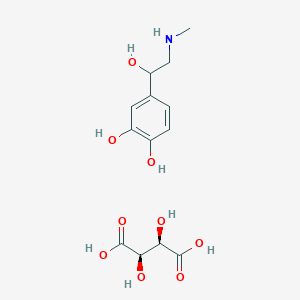
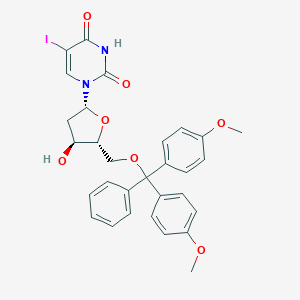
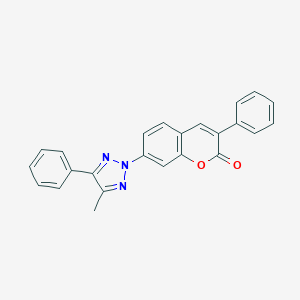
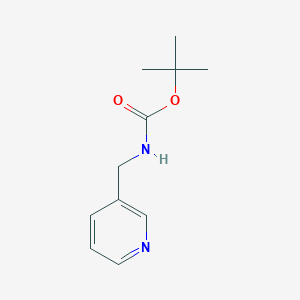
![2-[2-[2-(Hydroxymethoxy)ethoxy]ethoxy]ethanol](/img/structure/B12256.png)
